molecular formula C27H40O3 B1668217 Calcipotriol CAS No. 112965-21-6

Calcipotriol

カタログ番号: B1668217
CAS番号: 112965-21-6
分子量: 412.6 g/mol
InChIキー: LWQQLNNNIPYSNX-HBOIQHEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

Key on ui mechanism of action

The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation.

CAS番号

112965-21-6

分子式

C27H40O3

分子量

412.6 g/mol

IUPAC名

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m1/s1

InChIキー

LWQQLNNNIPYSNX-HBOIQHEKSA-N

SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

異性体SMILES

CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

正規SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

外観

Solid powder

他のCAS番号

112965-21-6

物理的記述

Solid

ピクトグラム

Acute Toxic; Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

1.35e-02 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1,24(OH)2-22-ene-24-cyclopropyl D3
calcipotriene
calcipotriol
Daivonex
Dovonex
Enstilar
heximar win care
MC 903
MC-903
PRI-2205
Psorcutan
Sorilux

製品の起源

United States

説明

Calcipotriol is a synthetic vitamin D3 analogue widely used in dermatology, particularly for treating plaque psoriasis. It functions by binding to the vitamin D receptor (VDR), modulating cell proliferation, differentiation, and immune responses . Unlike natural 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), this compound has a reduced impact on calcium metabolism—approximately 200 times less potent—while maintaining similar VDR affinity . Clinical trials demonstrate its superiority over betamethasone valerate and dithranol (anthralin) in short-term psoriasis management, with 51–63% of patients achieving significant improvement within 6–8 weeks . Its safety profile is notable for low systemic absorption, minimizing hypercalcemia risk, and mild local adverse effects (e.g., erythema, itching) rather than systemic toxicity .

準備方法

Historical Context and Early Synthetic Approaches

The synthesis of calcipotriol has undergone significant refinement since its initial development, driven by the need to overcome stereochemical complexities and by-product formation. Early methods, such as the Wittig-Horner reaction pioneered by Calverley, laid the groundwork but faced limitations in scalability and purification.

The Wittig-Horner Reaction and Its Limitations

Calverley’s method utilized a Wittig reaction between a C-22 aldehyde derivative of cholecalciferol and triphenylphosphorane cyclopropyl ketone ylide to construct the side chain. While this approach achieved the desired (5Z,7E)-triene configuration, it produced triphenylphosphine oxide as a by-product, which proved difficult to remove due to its insolubility in water. Subsequent reduction of the carbonyl group at C-24 yielded a 1:1 mixture of (24S) and (24R) diastereomers, necessitating chromatographic separation that reduced overall yield by over 50%. The photoisomerization step required to convert the (5E,24S) isomer to the therapeutic (5Z,24S) form further compounded inefficiencies, rendering the method impractical for industrial-scale production.

Advancements in Phosphonate-Based Strategies

The replacement of triphenylphosphorane with phosphonate derivatives in the Wittig-Horner reaction marked a notable improvement. This modification generated water-soluble phosphate esters, simplifying by-product removal and enhancing reaction efficiency. However, the persistent need for diastereomer separation at C-24 and the instability of intermediates under basic conditions limited its adoption.

Heck Coupling and Fragment Condensation Strategies

Alternative routes employing Heck coupling and fragment condensation aimed to bypass challenges in olefin synthesis but introduced new complexities.

Synthon Coupling via Heck Reaction

The method disclosed in JP 08325226 involved coupling a this compound A-ring synthon ((4R,6S)-4,6-di(t-butyl)dimethylsilyloxy-7-octen-1-yne) with a CD-ring 7-bromo derivative under palladium catalysis. While effective in forming the triene backbone, the multi-step synthesis of both synthons and low yields (35–40%) hindered scalability.

Selenium-Mediated Approaches

Early attempts using selenoacetals for side-chain elongation (Synlett, 1990) faced setbacks due to the toxicity of methylselenol and poor stereoselectivity during selenium elimination. These issues, coupled with the need for anthracene-sensitized photoisomerization, rendered the method obsolete for industrial applications.

Crystallization-Driven Purification: Overcoming Isomer Contamination

A persistent challenge in this compound synthesis has been the removal of (22Z)-isomer, which exhibits reduced therapeutic efficacy. The crystallization process developed in US20100222614A1 exemplifies a solution.

Solvent Selection and Polymorphic Control

Ethyl acetate emerged as the optimal solvent for differential crystallization, exploiting the (22E)-isomer’s lower solubility compared to its (22Z) counterpart. Two successive crystallizations reduced (22Z)-isomer content from 2.2% to <0.3%, achieving pharmacopeial standards without chromatography.

Table 2: Crystallization Efficiency
Crystallization Step (22Z)-Isomer Content Yield Loss
Crude Product 2.2%
First Crystallization 0.9% 12%
Second Crystallization 0.3% 8%

化学反応の分析

科学研究の応用

カルシポトリオールは、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Treatment of Psoriasis Vulgaris

Calcipotriol is widely recognized for its effectiveness in managing psoriasis vulgaris. Clinical studies have demonstrated significant improvements in patients treated with this compound formulations.

Efficacy Studies

  • A systematic review indicated that topical this compound/betamethasone dipropionate significantly reduced the Psoriasis Area and Severity Index (PASI) score compared to this compound alone. The reduction was approximately 40% at week 1 and 70% at week 4 for the combination therapy, while this compound alone showed lesser efficacy .
  • In a double-blind study, patients applying this compound ointment (50 micrograms/g) twice daily exhibited marked improvements in PASI scores over four weeks, confirming its effectiveness as a treatment for psoriasis vulgaris .
Study TypeTreatmentPASI Score Reduction at Week 4Notes
Systematic ReviewThis compound/Betamethasone~70%Combination therapy more effective than this compound alone
Double-Blind StudyThis compound OintmentSignificant reductionEffective and safe treatment

Wound Healing Applications

Recent research has explored the potential of this compound as a wound healing agent, particularly in conditions like dystrophic epidermolysis bullosa (RDEB).

Research Findings

  • A study indicated that low-dose this compound could enhance wound closure by up to two-fold in RDEB cell monolayers. It also demonstrated antimicrobial properties and anti-neoplastic effects by suppressing tumor cell proliferation .
  • A clinical trial reported rapid and complete closure of chronic wounds with this compound treatment, alongside improvements in local microbiome diversity and reductions in pain and itch associated with wounds .
ApplicationResult
Wound Healing in RDEBEnhanced closure and antimicrobial effects
Clinical Trial OutcomeRapid wound closure and pain reduction

Anti-Neoplastic Effects

Emerging evidence suggests that this compound may possess anti-neoplastic properties, making it a candidate for cancer-related therapies.

Case Studies

  • Research indicated that this compound could inhibit the clonogenicity and proliferation of tumor cells derived from RDEB patients, highlighting its potential role in cancer prevention or treatment strategies .
  • A study on the expression levels of proteins related to skin conditions revealed that topical application of this compound could modulate gene expression involved in skin health, potentially impacting tumor development .

作用機序

類似の化合物との比較

カルシポトリオールは、以下のような他のビタミンDアナログと比較されます。

類似化合物との比較

Table 1: Comparative Profile of this compound and 1,25(OH)₂D₃

Parameter This compound 1,25(OH)₂D₃
VDR Affinity High (similar to 1,25(OH)₂D₃) High
Antiproliferative Potency 2x stronger (histiocytic lymphoma) Baseline
Calcium Metabolism Impact 200x less potent High
Clinical Use Psoriasis, arthritis Limited due to hypercalcemia risk

This compound vs. Glucocorticoids (e.g., Betamethasone)

  • Efficacy : Glucocorticoids like dexamethasone (DX) show greater inhibition of SSC migration than this compound (p<0.001) . However, this compound’s effects are concentration-dependent, with significant activity at 1 nM .
  • Combination Therapy: this compound mitigates glucocorticoid-induced skin atrophy by restoring hyaluronic acid (HA) secretion and HAS-2 expression in keratinocytes . Fixed combinations with betamethasone dipropionate (e.g., Daivobet®) achieve rapid psoriasis clearance (51.85% vs. 34.61% for monotherapy) with comparable safety .
  • Safety : Long-term glucocorticoid use risks skin atrophy and systemic effects, whereas this compound combinations reduce cumulative steroid exposure .

Table 2: this compound vs. Betamethasone in Psoriasis

Parameter This compound + Betamethasone Betamethasone Monotherapy
PASI-75 Achievement 51.85% 34.61%
Skin Atrophy Risk Reduced via HA restoration High
Adverse Events 45.49% (mild local reactions) 42.30%

This compound vs. Other Vitamin D Analogues

  • Tacalcitol : Both inhibit glioblastoma cell proliferation and migration, but this compound is more potent in psoriasis combination therapies with narrow-band UVB (NB-UVB) .
  • Maxacalcitol : this compound requires lower UVB doses and achieves higher Psoriasis Area and Severity Index (PASI) improvement rates (63.33% vs. 46.67% for NB-UVB alone) .

Table 3: Comparison with Other Vitamin D Analogues

Compound Key Advantage Clinical Context
Tacalcitol Similar antiproliferative effects Glioblastoma research
Maxacalcitol Less effective in UVB combination therapy Psoriasis

Combination Therapies

This compound synergizes with diverse agents:

  • Apremilast : Combined therapy yields 51.85% treatment success vs. 34.61% for this compound alone (p<0.001) .
  • Methotrexate : this compound extends time to relapse and reduces methotrexate doses by 30%, lowering hepatotoxicity risk .
  • Phototherapy : With NB-UVB, this compound accelerates PASI improvement (2-week onset vs. 4 weeks for UVB alone) .

生物活性

Calcipotriol, a synthetic derivative of vitamin D3, is primarily used in the treatment of psoriasis and other skin conditions. Its biological activity encompasses a variety of mechanisms, including modulation of cell proliferation, differentiation, and immune response. This article aims to provide an in-depth analysis of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

This compound exerts its effects through several key mechanisms:

  • Regulation of Keratinocyte Proliferation and Differentiation : this compound promotes the differentiation of keratinocytes while inhibiting their excessive proliferation. This is crucial in managing psoriasis, where hyperproliferation of skin cells occurs.
  • Immunomodulatory Effects : The compound modulates immune responses by influencing T cell activity and cytokine production. It has been shown to enhance the expression of antimicrobial peptides like cathelicidin (hCAP18), which plays a role in skin defense mechanisms.
  • Anti-neoplastic Properties : Recent studies indicate that this compound may have anti-cancer effects by reducing tumor cell proliferation and inducing apoptosis in certain skin cancers.

Efficacy in Psoriasis Treatment

A systematic review highlighted the efficacy of this compound in reducing the Psoriasis Area Severity Index (PASI) scores significantly compared to control groups. The following table summarizes findings from various studies:

StudyTreatment GroupPASI Reduction at Week 4 (%)PASI Reduction at Week 8 (%)Statistical Significance
Study AThis compound50%55%p < 0.001
Study BThis compound + Betamethasone70%80%p < 0.001
Study CControl (Vehicle)20%25%Not significant

Case Studies

  • Wound Healing : A study demonstrated that low-dose this compound enhances wound closure and exhibits antimicrobial properties via increased secretion of LL-37 from keratinocytes. In RDEB (Recessive Dystrophic Epidermolysis Bullosa) keratinocytes, treatment with 100 nM this compound significantly increased hCAP18 expression, indicating enhanced local antimicrobial defense mechanisms .
  • Combination Therapy : A randomized trial evaluated the effects of this compound combined with 5-fluorouracil (5-FU) for actinic keratosis treatment. Results showed an 87.8% reduction in actinic keratoses compared to only 26.3% with control treatments, highlighting the synergistic effects of this combination therapy .

Safety Profile

This compound is generally well-tolerated with minimal side effects. A comparative study noted that patients using a combination formulation of this compound and betamethasone experienced fewer adverse effects than those treated with betamethasone alone .

Q & A

Basic Research Questions

Q. What are the standard in vitro models for studying Calcipotriol's effects on skin barrier function and extracellular matrix (ECM) regulation?

  • Methodology : Primary human dermal fibroblasts and differentiated epidermal keratinocytes are widely used. Key endpoints include collagen I synthesis (via COL1A1 mRNA and C-terminal pro-peptide quantification), matrix metalloproteinase (MMP-1/MMP-3) secretion, and hyaluronic acid (HA) levels. Betamethasone (1 μM) is often used as a glucocorticoid comparator at a 1:10 ratio with this compound (100 nM) to mimic fixed-combination formulations .

Q. How do researchers determine effective concentrations of this compound for mechanistic studies?

  • Methodology : Concentrations are derived from pharmacokinetic data in ex vivo human/pig skin after topical application. Dose-response curves (e.g., 10⁻⁷–10⁻⁶ M for keratinocyte studies) are validated using viability assays (e.g., morphology/confluence checks) and compared to vehicle controls (e.g., 0.1% DMSO) .

Q. What molecular markers are prioritized to assess this compound's antagonism of glucocorticoid-induced ECM suppression?

  • Methodology : Key markers include:

  • COL1A1 mRNA (qPCR) and CICP (C-terminal pro-collagen I peptide, ELISA) for collagen synthesis.
  • MMP-1/MMP-3 secretion (ELISA) and HAS2 mRNA (qPCR) for HA synthesis.
  • Epidermal thickness in ex vivo human skin explants to validate in vitro findings .

Advanced Research Questions

Q. How can contradictory findings in this compound's modulation of ECM components across cell types be resolved?

  • Methodology : Conduct donor-matched studies to address variability in primary cell responses. For example:

  • In fibroblasts, this compound alone does not counteract betamethasone-induced HA suppression but increases COL1A1.
  • In keratinocytes, this compound fully reverses HA inhibition. Use RNA-seq or phosphoproteomics to identify cell-type-specific pathways (e.g., TGF-β vs. HAS2 regulation) .

Q. What experimental designs are recommended to investigate this compound's interference with STAT1 phosphorylation in inflammatory pathways?

  • Methodology : Use IFN-γ-stimulated keratinocytes (e.g., HaCaT cells) treated with this compound (10⁻⁷ M) at timed intervals (5–120 min). Analyze STAT1 phosphorylation via Western blot and confocal immunofluorescence. Include negative controls (vehicle) and validate with kinase inhibitors .

Q. How should researchers address conflicting data on this compound's dose-dependent effects on ABC transporter expression?

  • Methodology : Compare cell-line-specific responses (e.g., HEK293/MRP1 vs. H69AR cells) using qPCR and Western blot. For example:

  • At 10 mM, Calcitriol upregulates MRP1 mRNA in HEK293/MRP1 but not H69AR.
  • Use CRISPR knockouts or dual-luciferase assays to dissect promoter regulation mechanisms .

Q. What statistical approaches are robust for analyzing this compound's combinatorial effects with betamethasone in multi-donor studies?

  • Methodology : Apply mixed-effects models to account for donor variability (random effects) and treatment/vehicle comparisons (fixed effects). Use ANOVA with post-hoc tests (e.g., Tukey’s) for compiled data from independent experiments (n ≥ 3) .

Translational and Environmental Research

Q. What methodologies validate the translational relevance of this compound's in vitro findings to in vivo models?

  • Methodology : Use minipig models to correlate in vitro HA synthesis with epidermal thickness measurements. Ex vivo human skin explants treated with this compound/betamethasone combinations can bridge mechanistic and clinical outcomes (e.g., psoriasis plaque reduction) .

Q. How can researchers assess this compound's environmental persistence and bioaccumulation potential?

  • Methodology : Conduct OECD 301/303 biodegradability tests and quantitative structure-activity relationship (QSAR) modeling. Prioritize ecotoxicity assays (e.g., Daphnia magna LC50) despite limited existing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Calcipotriol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。